(1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
(1-amino-4,4-dimethylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2)5-9(8)3-6(7)4-10/h6,10H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVLBNXKCFTQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles known for their diverse biological activities. The presence of both amino and hydroxyl functional groups in its structure enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 144.22 g/mol
- CAS Number : 2098084-17-2
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the hydroxyl group may facilitate further interactions that modulate the activity of these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways and cellular responses.
Biological Activity
Recent studies have explored the biological activity of this compound across various contexts:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar activities .
Neuroprotective Effects
Pyrrolidine derivatives have been implicated in neuroprotection, potentially through modulation of neurotransmitter systems or inhibition of neurotoxic pathways. This suggests that this compound may have therapeutic potential in neurodegenerative diseases .
Case Study 1: Antibacterial Activity
A study evaluated several pyrrolidine derivatives for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrrolidine structure significantly enhanced antibacterial activity. While specific data on this compound was not detailed, the findings suggest a promising avenue for further exploration .
Case Study 2: Neuroprotective Screening
In a screening for neuroprotective agents, compounds with similar structural motifs were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death in vitro, hinting at the potential neuroprotective effects of this compound as well .
Data Table: Biological Activity Comparison
Scientific Research Applications
Inhibitors of Protein Methyltransferases
Recent studies have indicated that compounds structurally similar to (1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol can act as potent allosteric inhibitors of protein methyltransferases such as PRMT3. These inhibitors have shown high selectivity and potency in biochemical assays, with IC50 values ranging from approximately 10 to 36 nM . The significance of these findings lies in the role of PRMT3 in ribosome maturation and its implications in various diseases.
Antagonists for Cancer Targets
Research has identified small molecule antagonists that exhibit promising activity against cancer-related targets. For instance, compounds derived from similar structural frameworks have been screened for their ability to inhibit interactions between proteins involved in cancer progression . These findings highlight the potential of this compound derivatives in developing targeted cancer therapies.
Structure-Activity Relationship Studies
The design and synthesis of analogs of this compound have been crucial in understanding the structure-activity relationships (SAR) of various inhibitors. Studies have shown that modifications to the molecular structure can significantly alter the inhibitory potency against specific targets . This is essential for optimizing drug candidates for better efficacy and selectivity.
Cell-Based Assays
The compound has been utilized in cell-based assays to assess its biological activity and mechanism of action. For example, compounds similar to this compound have been tested for their effects on cellular processes related to methylation and gene expression regulation . These assays provide valuable insights into the therapeutic potential of these compounds.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the solubility and stability of various active pharmaceutical ingredients. Research indicates that such modifications can lead to improved delivery systems with controlled release properties . This application is particularly relevant in formulating drugs with poor solubility profiles.
Summary of Findings
| Application Area | Key Insights |
|---|---|
| Medicinal Chemistry | Potent allosteric inhibitors of PRMT3; potential cancer therapies through structural analogs |
| Biochemical Research | Critical for SAR studies; effective in cell-based assays for understanding biological activity |
| Material Science | Enhances solubility and stability in drug formulations; improves controlled release properties |
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Amino Groups: The substitution of the amino group with a 4-aminophenyl moiety (as in the second compound) introduces aromaticity, which may enhance π-π stacking interactions with protein targets but reduce solubility compared to the aliphatic amino group in the target compound .
- Steric Effects: The 4,4-dimethyl substitution in the target compound provides greater steric hindrance than the monomethyl analog (fourth compound), possibly influencing binding pocket accessibility .
Bioactivity and Target Interactions
Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) suggests that pyrrolidine derivatives with dimethyl and polar substituents cluster into groups with shared modes of action, such as enzyme inhibition or receptor modulation . For example:
- Amino-Phenyl Analogs: Compounds like (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol may exhibit enhanced selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) due to aromatic pharmacophores .
- Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group in the target compound likely supports interactions with hydrophilic binding pockets, whereas carboxylic acid analogs might target metalloenzymes or ion channels .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to its phenyl-substituted analog, which has a logP value skewed by the aromatic ring .
- Metabolic Stability: Dimethyl substitutions at the 4-position may reduce metabolic oxidation, enhancing half-life relative to monomethyl analogs .
Preparation Methods
Reductive Amination and Protection-Deprotection Sequence
A common approach starts with aniline derivatives, which are protected (e.g., with Troc or Boc groups) to prevent side reactions during subsequent steps. After protection, reductive amination with aldehydes such as cyclopropanealdehyde introduces the amino substituent. Deprotection under acidic or zinc-mediated conditions then liberates the free amine.
This method ensures:
- High selectivity for the amino group placement,
- Control over side reactions,
- Flexibility for further functionalization.
Carbonylation and Saponification
Carbonylation reactions introduce carboxylic acid functionalities that can be subsequently converted to the hydroxymethyl group through reduction or other transformations. Saponification of esters or related intermediates yields the carboxylic acid, which serves as a versatile intermediate for further derivatization.
Optical Resolution
For applications requiring enantiomerically pure material, high-performance liquid chromatography (HPLC) resolution is employed to separate optical isomers. This step is critical for biological activity and specificity in pharmaceutical contexts.
Example Synthetic Scheme Summary
| Step | Reaction Type | Starting Material/Intermediate | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Protection | Aniline derivative | Protected aniline (e.g., Troc group) | Prevents unwanted reactions at amino group |
| 2 | Reductive amination | Protected aniline + cyclopropanealdehyde | Amino-substituted intermediate | Introduction of amino group |
| 3 | Deprotection | Protected amino intermediate | Free amino intermediate | Acidic or zinc-mediated removal of protecting group |
| 4 | Carbonylation | Alkylated intermediate | Carboxylic acid intermediate | Introduction of carboxyl functionality |
| 5 | Saponification | Ester intermediate | Carboxylic acid | Hydrolysis of ester to acid |
| 6 | Optical resolution (if needed) | Racemic mixture | Enantiomerically pure intermediate | HPLC separation |
| 7 | Final functionalization | Carboxylic acid + amine | This compound | Condensation and reductive amination to finalize structure |
While direct stock solution preparation data for this compound is limited, analogous compounds such as (1-(4-aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol provide useful reference points for solubility and formulation:
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.54 | 0.91 | 0.45 |
| 5 | 22.70 | 4.54 | 2.27 |
| 10 | 45.39 | 9.08 | 4.54 |
Note: Solvents include DMSO, PEG300, Tween 80, and corn oil for in vivo formulations, with careful mixing and clarification steps to ensure solution clarity before proceeding.
Research Findings and Optimization
- The synthetic routes emphasize the importance of sequential solvent addition and physical methods such as vortexing, ultrasound, or heating to aid dissolution and clarity of solutions during formulation preparation.
- Carbonylation and Curtius rearrangement reactions are employed to introduce key functional groups with high yields and purity, as demonstrated in related pyrrolidine derivative syntheses.
- Optical resolution by HPLC is critical for obtaining enantiomerically pure intermediates, which directly affect the biological activity and pharmacokinetics of the final compound.
- Reductive amination steps are optimized to achieve high conversion rates and minimize side products, often monitored by gas release volumes and reaction times at reflux conditions.
Q & A
Q. What are the primary synthetic routes for (1-Amino-4,4-dimethylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves reductive amination or ring-closing strategies. For example, analogous pyrrolidine derivatives are synthesized via condensation of amines with ketones or aldehydes under acidic or catalytic conditions, followed by reduction (e.g., NaBH₄ or H₂/Pd). Key factors affecting yield include:
- pH control : Acidic conditions (e.g., HCl) enhance imine formation but may require neutralization before reduction .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve selectivity for secondary amine formation over byproducts like tertiary amines .
- Temperature : Moderate heating (40–60°C) optimizes reaction kinetics without degrading sensitive intermediates .
Q. What analytical techniques are most reliable for characterizing this compound?
Answer: A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with characteristic shifts for the amino group (~1.5–2.5 ppm) and hydroxyl group (~3.5–4.5 ppm) .
- HPLC-MS : Quantifies purity and identifies impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ ionization .
- FTIR : Validates functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, N-H bend at 1600 cm⁻¹) .
Advanced Research Questions
Q. How does the steric hindrance of the 4,4-dimethyl group impact the compound’s reactivity in nucleophilic substitutions?
Answer: The geminal dimethyl groups at C4 restrict conformational flexibility, reducing accessibility to the hydroxyl and amino groups. This steric effect can:
- Lower reaction rates : Observed in SN₂ reactions due to hindered backside attack. Kinetic studies using polar aprotic solvents (e.g., DMF) show 20–30% slower kinetics compared to non-methylated analogs .
- Favor elimination over substitution : Under strongly basic conditions (e.g., KOtBu), β-elimination becomes dominant, forming pyrroline derivatives .
Q. What strategies mitigate racemization during derivatization of the chiral 3-hydroxyl group?
Answer: Racemization is minimized via:
- Low-temperature reactions : Performing acylations (e.g., with acetic anhydride) at 0–5°C reduces epimerization risk .
- Protecting groups : Trityl or silyl ethers stabilize the hydroxyl group during subsequent reactions. For example, TBS protection in THF with imidazole yields >95% enantiomeric excess .
- Chiral catalysts : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) retains configuration during nucleophilic additions .
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity studies?
Answer: Contradictions often arise from assay-specific variables:
- Concentration gradients : Dose-response curves (0.1–100 μM) may reveal biphasic effects (e.g., antimicrobial at low doses, cytotoxic at high doses) .
- Membrane permeability : LogP adjustments (via substituent modifications) enhance or reduce cellular uptake, as shown in comparative studies with fluorinated analogs .
- Metabolite interference : LC-MS profiling identifies active metabolites (e.g., oxidized pyrrolidine derivatives) that contribute to observed effects .
Data-Driven Research Design
Q. What computational methods predict the compound’s binding affinity for neurotransmitter receptors?
Answer:
- Molecular docking (AutoDock Vina) : Simulates interactions with GABAₐ or NMDA receptors, focusing on hydrogen bonding with the hydroxyl/amino groups and steric fit within the binding pocket .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .
- QSAR models : Utilize Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .
Q. How do pH and temperature affect the compound’s stability in aqueous solutions?
Answer: Stability studies (HPLC tracking over 72 hours) show:
- Acidic conditions (pH 2–4) : Rapid degradation (t₁/₂ = 8–12 h) via hydroxyl group protonation and ring-opening .
- Neutral/basic conditions (pH 7–9) : Greater stability (t₁/₂ > 48 h) but gradual oxidation of the amino group to nitro derivatives .
- Temperature : Storage at 4°C reduces degradation rates by 50% compared to 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
